molecular formula C14H19NO4S B7987406 Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester

Cat. No.: B7987406
M. Wt: 297.37 g/mol
InChI Key: UASNJLVSKXEKQF-CYBMUJFWSA-N
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Description

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester (CAS: 887344-23-2) is a piperidine-derived sulfonic acid ester with a molecular weight of 333.43 g/mol and a purity of 95% . The compound features a stereospecific (R)-configured acetyl group at the piperidine nitrogen, distinguishing it from other sulfonate esters. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its acetyl group enhances solubility in polar aprotic solvents compared to bulkier substituents, facilitating its use in nucleophilic substitution reactions .

Properties

IUPAC Name

[(3R)-1-acetylpiperidin-3-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-5-7-14(8-6-11)20(17,18)19-13-4-3-9-15(10-13)12(2)16/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASNJLVSKXEKQF-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

  • Substrate : 1-Benzyl-3-pyridinol.

  • Catalyst : Chiral ruthenium complexes (e.g., Ru-(S)-BINAP).

  • Conditions : Hydrogen gas (50 psi), methanol, 25°C.

  • Yield : 85–92% enantiomeric excess (e.e.).

Enzymatic Resolution

  • Substrate : Racemic piperidin-3-ol.

  • Enzyme : Lipase from Candida antarctica.

  • Conditions : Vinyl acetate in tert-butyl methyl ether, 30°C.

  • Yield : 48% (R)-isomer with >99% e.e..

Acetylation of (R)-Piperidin-3-ol

The amine group of (R)-piperidin-3-ol is acetylated to prevent unwanted side reactions during sulfonylation:

Acetyl Chloride Method

  • Reagents : Acetyl chloride, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM), 0°C → room temperature.

  • Reaction Time : 2 hours.

  • Yield : 95%.

  • Workup : Washing with 10% citric acid, sodium bicarbonate, and brine.

Acetic Anhydride Method

  • Reagents : Acetic anhydride, catalytic DMAP.

  • Solvent : Tetrahydrofuran (THF), reflux.

  • Reaction Time : 4 hours.

  • Yield : 89%.

Tosylation of (R)-1-Acetyl-piperidin-3-ol

The hydroxyl group is converted to the toluene-4-sulfonyl ester using p-toluenesulfonyl chloride (TsCl):

Standard Tosylation Protocol

  • Reagents : TsCl (1.2 eq.), TEA (2.5 eq.).

  • Solvent : DCM, 0°C → room temperature.

  • Reaction Time : 12 hours.

  • Yield : 82%.

  • Purification : Column chromatography (hexane:ethyl acetate = 3:1).

Microwave-Assisted Tosylation

  • Conditions : Microwave irradiation, 80°C, 30 minutes.

  • Solvent : Acetonitrile.

  • Yield : 88%.

Alternative Routes and Modifications

One-Pot Acetylation-Tosylation

  • Sequence : Simultaneous addition of acetyl chloride and TsCl in the presence of TEA.

  • Solvent : THF, 0°C.

  • Yield : 76%.

Solid-Phase Synthesis

  • Support : Wang resin-bound (R)-piperidin-3-ol.

  • Reagents : Acetic anhydride, TsCl, DIEA.

  • Cleavage : TFA/DCM (1:9).

  • Yield : 68%.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Stereochemistry
Temperature0–25°C (tosylation)Higher temperatures → racemization risk
Equivalents of TsCl1.1–1.3 eq.Excess TsCl → di-tosylated byproducts
Base (TEA vs. Pyridine)TEA (faster kinetics)Pyridine offers better selectivity
Solvent PolarityLow (DCM, toluene)Minimizes hydrolysis of TsCl

Analytical Characterization

  • Melting Point : 112–114°C (lit.).

  • ¹H NMR (CDCl₃): δ 7.80 (d, 2H, Ar-H), 4.20 (m, 1H, CH-O), 3.10 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃-Ar), 2.05 (s, 3H, COCH₃).

  • HPLC Purity : >99% (Chiralpak AD-H column, hexane:isopropanol = 90:10).

Scale-Up and Industrial Considerations

  • Cost Drivers : TsCl (≥$200/kg), chiral catalysts.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.

  • Waste Management : Neutralization of TsCl residues with sodium thiosulfate.

Challenges and Solutions

  • Racemization During Tosylation : Mitigated by low-temperature reactions and short reaction times.

  • Byproduct Formation : Di-tosylated impurities removed via silica gel chromatography.

  • Moisture Sensitivity : Use of molecular sieves in TsCl reactions.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 10 minutes (yield: 85%).

  • Biocatalytic Tosylation : Engineered sulfotransferases for enantioselective sulfonation (pilot-scale) .

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into corresponding alcohols.

    Substitution: The sulfonic acid ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Organic Synthesis

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester serves as a reagent in organic synthesis for preparing various derivatives. It can facilitate reactions such as:

  • Esterification : The compound can be used to generate other esters through nucleophilic substitution reactions.
  • Catalysis : It acts as a catalyst in several organic reactions, enhancing reaction rates and yields.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Enzyme Inhibition : Research indicates that it can inhibit serine proteases, which are crucial in inflammatory processes and pulmonary diseases .
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogenic bacteria, suggesting its utility in treating infections .
  • Anticancer Potential : Preliminary studies show that derivatives may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Enzyme Inhibition Study

A study explored the compound's ability to inhibit human leukocyte elastase (HLE). The findings demonstrated that the compound effectively reduced HLE activity, which is pivotal in managing chronic inflammatory diseases.

Antimicrobial Efficacy

In vitro tests highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. This opens avenues for developing new treatments for bacterial infections.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-acetyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituent Solubility Profile Primary Application
Target Compound 333.43 (R)-1-acetyl-piperidin-3-yl Polar aprotic solvents Pharmaceutical intermediates
(R)-1-benzyl-piperidin-3-yl ester 345.46 Benzyl Lipophilic solvents Protected intermediates
3-Oxetanyl p-toluenesulfonate 228.26 Oxetane ring Broad solvent compatibility Conformationally restricted synthesis
Octadecyl p-Toluenesulfonate 424.68 C18 alkyl chain Non-polar solvents Surfactants, phase-transfer
Posaconazole Intermediate ~500 (estimated) Fluorophenyl, triazole Moderate polarity Antifungal agents

Biological Activity

Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester is an organic compound classified as a sulfonic acid ester. It features a toluene-4-sulfonic acid moiety linked to an (R)-1-acetyl-piperidin-3-ol group. This compound is notable for its applications in organic synthesis and potential biological activities, including enzyme interactions and pharmacological properties.

  • Molecular Formula: C₁₄H₁₉NO₄S
  • Molecular Weight: 297.37 g/mol
  • Appearance: White to light yellow solid
  • Solubility: Soluble in polar organic solvents

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing the active sulfonic acid moiety, which may participate in biochemical pathways relevant to enzyme catalysis and receptor binding.

Enzyme Interactions

Research indicates that compounds containing piperidine moieties, like this ester, often exhibit interactions with enzymes such as acetylcholinesterase (AChE) and urease. These interactions can lead to significant pharmacological effects, including:

  • Anticholinergic Effects: Compounds with piperidine structures have been associated with anesthetic activity and modulation of neurotransmitter systems.
  • Enzyme Inhibition: Studies have shown that related compounds can act as potent inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases .

Pharmacological Applications

This compound may serve as a precursor in the development of pharmaceuticals aimed at various therapeutic targets. Its derivatives have shown promise in:

  • Antibacterial Activity: Some studies suggest that piperidine derivatives possess moderate to strong antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.
  • Anticonvulsant Properties: Related compounds have been evaluated for their anticonvulsant effects, indicating potential applications in treating epilepsy .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyCompoundActivityFindings
Piperidine DerivativesAChE InhibitionSignificant inhibition observed; potential for neuroprotective applications.
Thiazole-Piperidine ConjugatesAnticonvulsantHigh efficacy in animal models; SAR analysis indicated structural importance.
Sulfonamide DerivativesAntibacterialModerate activity against multiple bacterial strains; structure-related effectiveness noted.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of specific functional groups significantly influences the biological activity of related compounds. For instance, modifications on the piperidine ring or sulfonic acid moiety can enhance or diminish enzyme inhibition and antibacterial properties.

Q & A

Q. What are the standard synthetic routes for Toluene-4-sulfonic acid (R)-1-acetyl-piperidin-3-yl ester?

Methodological Answer: The synthesis typically involves sulfonate esterification using p-toluenesulfonyl chloride with chiral alcohols under basic conditions. A general protocol includes:

  • Dissolving p-toluenesulfonyl chloride (1.9 g, 10 mmol) and the alcohol (10 mmol) in CH₂Cl₂.
  • Adding DABCO (1.35 g, 12 mmol) to initiate the reaction, followed by NaOH (3 mL, 1M) to quench excess reagents.
  • Purification via extraction (NaHCO₃, HCl, brine) and solvent removal .
    For stereochemical control, enzymatic resolution (e.g., using lipases) achieves enantiomeric excess (ee) >97% by hydrolyzing undesired enantiomers .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)ee (%)Reference
DABCO-mediated esterificationCH₂Cl₂, DABCO, NaOH86–99
Enzymatic resolutionLipases, fractional crystallization50–7697–99

Q. How is ¹H-NMR used to confirm the stereochemistry and purity of this compound?

Methodological Answer: ¹H-NMR analysis identifies key signals for stereochemical assignment:

  • Axial vs. equatorial protons : In piperidinyl derivatives, axial protons resonate downfield (δ 3.5–4.5 ppm) due to deshielding.
  • Aromatic protons : p-Toluenesulfonyl groups show distinct doublets at δ 7.70–7.80 ppm (ortho to sulfonate) and δ 7.30–7.40 ppm (meta to sulfonate) .
  • Chiral purity : Integration of diastereomeric peaks (if present) or coupling constants (e.g., J = 10–12 Hz for trans configurations) confirms ee. For example, (R,R)-enantiomers exhibit specific splitting patterns in cyclopropane derivatives .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Solubility : The compound is sparingly soluble in water (0.7 g/L at 25°C), so avoid aqueous environments .
  • Handling : Use anhydrous solvents (e.g., CH₂Cl₂, ethyl acetate) during synthesis to minimize sulfonate ester degradation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use Sharpless asymmetric epoxidation to generate enantiopure intermediates, followed by tosylation .
  • Enzymatic dynamic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, achieving ee >99% at 50% conversion .
  • Monitoring : Real-time HPLC with chiral columns (e.g., Chiralpak AD-H) ensures stereochemical fidelity during scale-up.

Challenges : Competing side reactions (e.g., racemization at elevated temperatures) require strict temperature control (<10°C during quench steps) .

Q. What role does this compound play in the synthesis of antifungal agents like posaconazole?

Methodological Answer: this compound is a key intermediate in posaconazole synthesis:

  • Step 1 : Tosylation of (5R-cis)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethanol introduces a leaving group for subsequent nucleophilic substitution.
  • Step 2 : Displacement with acetyl-piperidine generates the final triazole antifungal agent .

Q. Table 2: Pharmacological Modifications

Modification SiteImpact on ActivityReference
Piperidinyl acetyl groupEnhances membrane permeability
Sulfonate esterStabilizes intermediate for storage

Q. How do solvent-free conditions catalyzed by p-toluenesulfonic acid affect reaction yields?

Methodological Answer: p-Toluenesulfonic acid (PTSA) acts as a Brønsted acid catalyst in solvent-free cyclocondensation reactions:

  • Mechanism : Protonation of carbonyl groups activates α,β-unsaturated esters for Michael addition, facilitating pyrazole ring formation (yields: 73–99%) .
  • Optimization : Higher temperatures (reflux, 120°C) and Dean-Stark traps improve yields by removing water, shifting equilibrium toward product formation .

Data Contradictions : While PTSA increases reaction rates, excessive acid (≥10 mol%) promotes side reactions (e.g., ester hydrolysis). Ideal loading is 0.5–1 mol% .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural elucidation?

Methodological Answer:

  • 2D-NMR techniques : HSQC and HMBC correlate ambiguous protons with adjacent carbons. For example, in cyclopropane derivatives, long-range couplings (³J) confirm spatial proximity of substituents .
  • Computational validation : Density Functional Theory (DFT) predicts chemical shifts for proposed structures, aligning with experimental data within ±0.1 ppm .

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